molecular formula C11H11N5OS B2408485 N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097869-39-9

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2408485
CAS No.: 2097869-39-9
M. Wt: 261.3
InChI Key: MWEKKKPEBOFPHA-UHFFFAOYSA-N
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Description

“N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a compound that contains a thiazole nucleus. Thiazole is a five-membered ring compound with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .


Synthesis Analysis

The synthesis of thiazoles often involves the reaction of 2- (4-methyl-2-phenylthiazole-5-carbonyl)- N -phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . The thioacetic acid derivative further undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring with two hetero atoms . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

Thiazoles are organic compounds. Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Histone Lysine Demethylase Inhibitors

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, through structure-based design optimization, have shown to be potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM) enzymes. These inhibitors are crucial for regulating gene expression and are promising for cancer therapy due to their ability to modulate epigenetic markers (Bavetsias et al., 2016).

Antifungal Agents

Certain pyrimidin-amine derivatives have been synthesized and evaluated for their antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger. These compounds provide a foundation for developing new antifungal agents, addressing the increasing resistance to existing treatments (N. N. Jafar et al., 2017).

Antimicrobial and Anticancer Pharmacophores

Pyrazole derivatives, upon reaction with primary amines, yield compounds with potential as antitumor, antifungal, and antibacterial agents. These compounds highlight the importance of the pyrimidin-amine moiety in developing pharmacophore sites for various therapeutic applications (A. Titi et al., 2020).

Dual-action Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized as glucokinase activators, showing significant efficacy in reducing glucose levels in mice. These compounds open new avenues for treating diabetes by activating both glucokinase (GK) and PPARγ (Huihui Song et al., 2011).

Cyclin-Dependent Kinase Inhibitors

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6, critical for cell cycle regulation. These compounds have shown remarkable oral bioavailability and efficacy in inhibiting tumor growth in vivo, making them promising candidates for anticancer drug development (S. Tadesse et al., 2017).

Antioxidant Activity

The synthesis and evaluation of various pyrimidine-azetidinone analogues have demonstrated potential antioxidant activities, suggesting their use in combating oxidative stress-related diseases (Y Kotaiah et al., 2012).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to suppress melanin-concentrating hormone (MCH) receptor-1 .

Future Directions

Thiazoles and their derivatives have shown notable pharmacological actions, making them a significant potential class of compounds in the chemical world . Future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on thiazole derivatives.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-11(9-5-18-7-14-9)16-3-8(4-16)15-10-1-2-12-6-13-10/h1-2,5-8H,3-4H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKKKPEBOFPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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